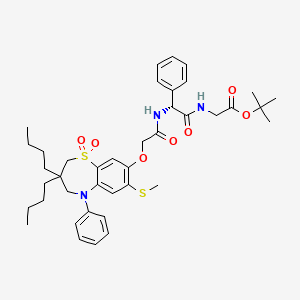

tert-Butyl Elobixibat

Description

Properties

Molecular Formula |

C40H53N3O7S2 |

|---|---|

Molecular Weight |

752.0 g/mol |

IUPAC Name |

tert-butyl 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetate |

InChI |

InChI=1S/C40H53N3O7S2/c1-7-9-21-40(22-10-8-2)27-43(30-19-15-12-16-20-30)31-23-33(51-6)32(24-34(31)52(47,48)28-40)49-26-35(44)42-37(29-17-13-11-14-18-29)38(46)41-25-36(45)50-39(3,4)5/h11-20,23-24,37H,7-10,21-22,25-28H2,1-6H3,(H,41,46)(H,42,44)/t37-/m1/s1 |

InChI Key |

XSVUMBDBVUKDQT-DIPNUNPCSA-N |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)OC(C)(C)C)SC)C4=CC=CC=C4)CCCC |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)OC(C)(C)C)SC)C4=CC=CC=C4)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Tert Butyl Elobixibat Precursors

Strategies for the Synthesis of Elobixibat (B1671180) Utilizing tert-Butyl Protecting Groups

The construction of the elobixibat molecule is a multi-step process that strategically employs a tert-butyl ester to temporarily protect a carboxylic acid functional group during key amide bond formations. The tert-butyl group is favored in this synthetic route due to its stability under various reaction conditions and its selective removal under specific acidic conditions. chemicalbook.comgoogle.com

A common synthetic pathway to elobixibat culminates in the coupling of a complex carboxylic acid intermediate with a glycine (B1666218) derivative, where the glycine's carboxyl group is protected as a tert-butyl ester. portico.org This protected fragment is known as tert-butyl glycinate (B8599266). portico.org The use of tert-butyl glycinate is a critical step, preventing the carboxyl group from interfering with the amide bond formation.

The general sequence leading to the tert-butyl protected precursor of elobixibat can be summarized as follows:

Formation of the Benzothiazepine (B8601423) Core : The synthesis begins with the construction of the core 1,5-benzothiazepine (B1259763) structure. chemicalbook.com

Elaboration of the Side Chain : A key intermediate, {[3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl]oxy}acetic acid, is synthesized. chemicalbook.comportico.org

First Amide Coupling : This acetic acid derivative is coupled with (R)-2-phenylglycine methyl ester. The resulting methyl ester is then saponified to yield the corresponding carboxylic acid. chemicalbook.comportico.org

Second Amide Coupling (Formation of tert-Butyl Precursor) : The carboxylic acid from the previous step is then coupled with tert-butyl glycinate. This reaction, often mediated by a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (B81430) (TBTU), produces the immediate precursor to elobixibat, which is a tert-butyl ester. chemicalbook.comgoogle.comportico.org This precursor is systematically named tert-butyl-N-{(2R)-2-[({[3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl]oxy}acetyl)amino]-2-phenylethanoyl}glycinate. google.com

Deprotection : The final step is the selective removal of the tert-butyl group to unmask the terminal carboxylic acid, yielding elobixibat. chemicalbook.comportico.org

The following table outlines the key coupling reaction forming the tert-butyl precursor and its subsequent deprotection:

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

| Amide Coupling | N-({[3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl]oxy}acetyl)-(R)-phenylglycine | tert-Butyl glycinate | TBTU, DIEA | tert-Butyl Elobixibat (tert-butyl ester precursor) |

| Deprotection | This compound | - | Trifluoroacetic acid (TFA) | Elobixibat |

Data sourced from multiple references describing the synthesis of Elobixibat. chemicalbook.comportico.org

Chemical Derivatization Approaches for this compound Analogues

Chemical derivatization of elobixibat and its precursors is a strategy employed to synthesize analogues, which can be used as reference standards for impurity profiling or to explore structure-activity relationships. One such derivative is N-tert-Butyl Elobixibat. cleanchemlab.comsynzeal.com

Unlike the synthetic precursor where the tert-butyl group forms an ester with the terminal glycine, in N-tert-Butyl Elobixibat, the tert-butyl group is attached to a nitrogen atom within the molecule's backbone. Specifically, it forms a tertiary amide with the nitrogen of the (R)-phenylglycine moiety. The systematic name for this analogue is (R)-(2-(N-(tert-butyl)-2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b] Current time information in Bangalore, IN.nih.govthiazepin-8-yl)oxy)acetamido)-2-phenylacetyl)glycine. cleanchemlab.comsynzeal.com

The synthesis of such an analogue would require a different synthetic intermediate, namely an N-tert-butylated (R)-phenylglycine derivative, prior to the coupling steps. This derivatization introduces a bulky, lipophilic group directly onto the amide backbone, significantly altering the molecule's steric and electronic properties compared to elobixibat.

Other reported analogues, which could theoretically be synthesized from tert-butylated precursors, include compounds with modifications on the benzothiazepine ring, such as the "Elobixibat Acid Bromo Analogue". molsyns.comsynzeal.com This highlights that derivatization can occur at various sites on the molecular scaffold.

The table below compares the standard elobixibat precursor with its N-tert-butyl analogue.

| Compound | Location of tert-Butyl Group | Chemical Name |

| This compound | Forms an ester with the terminal glycine. | tert-Butyl (R)-(2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b] Current time information in Bangalore, IN.nih.govthiazepin-8-yl)oxy)acetamido)-2-phenylacetyl)glycinate pharmaffiliates.com |

| N-tert-Butyl Elobixibat | Forms a tertiary amide on the phenylglycine nitrogen. | (R)-(2-(N-(tert-butyl)-2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b] Current time information in Bangalore, IN.nih.govthiazepin-8-yl)oxy)acetamido)-2-phenylacetyl)glycine cleanchemlab.comsynzeal.com |

Mechanistic Insights into tert-Butyl Cleavage and Formation during Chemical Synthesis

The formation and cleavage of the tert-butyl ester are pivotal transformations in the synthesis of elobixibat.

Formation: The tert-butyl ester is introduced via a standard peptide coupling reaction. The carboxylic acid group of the N-acylated (R)-phenylglycine intermediate is activated, typically by a reagent like TBTU, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of tert-butyl glycinate, leading to the formation of a new amide bond and incorporating the tert-butyl ester into the molecule. google.comportico.org

Cleavage (Deprotection): The removal of the tert-butyl group is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA). chemicalbook.comportico.org The mechanism for this deprotection is a well-understood acid-catalyzed elimination reaction.

The key mechanistic steps are:

Protonation : The process begins with the protonation of the carbonyl oxygen of the tert-butyl ester by TFA. This enhances the electrophilicity of the carbonyl carbon. stackexchange.comechemi.com

Carbocation Formation : The C-O bond between the carbonyl group and the tert-butyl group cleaves, releasing the final carboxylic acid (elobixibat) and a relatively stable tertiary carbocation, the tert-butyl cation. commonorganicchemistry.com

Fate of the Carbocation : The tert-butyl cation is highly reactive. It is typically neutralized in one of two ways:

Elimination : The cation can lose a proton (deprotonation), often facilitated by the trifluoroacetate (B77799) anion, to form the volatile gas isobutylene (B52900). stackexchange.comechemi.com

Trapping : The cation can be trapped by a nucleophile. In the absence of other scavengers, it can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate as a byproduct. nih.gov

The use of an excess of TFA ensures the reaction proceeds to completion. echemi.com The formation of gaseous isobutylene helps to drive the reaction forward according to Le Chatelier's principle.

Biochemical and Pharmacological Investigations of Tert Butyl Elobixibat

Investigation of Ileal Bile Acid Transporter (IBAT) and Sodium-Glucose Co-Transporter 1 (SGLT1) Activity

Tert-Butyl Elobixibat (B1671180), a pure enantiomer of a synthetically modified 1,5-benzothiazepine (B1259763), is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). nih.govwikipedia.org Its primary mechanism of action involves binding to IBAT in the terminal ileum, thereby modulating the enterohepatic circulation of bile acids. nih.govresearchgate.net

In vitro studies using competitive inhibition assays have demonstrated the high potency of this compound. Elobixibat effectively inhibits the intracellular accumulation of bile acids, such as glycocholic acid, via IBAT. researchgate.net The inhibitory concentration (IC50) values highlight its potency across different species, as detailed in the table below. targetmol.commedchemexpress.com

| Species | Transporter | IC50 Value |

| Human | IBAT | 0.53 nM |

| Mouse | IBAT | 0.13 nM |

| Canine | IBAT | 5.8 nM |

| Data sourced from competitive inhibition assays. targetmol.commedchemexpress.com |

The selectivity of tert-Butyl Elobixibat for IBAT is a key feature of its pharmacological profile. Its affinity for IBAT is significantly higher than for other transporters involved in bile acid circulation. For instance, its inhibitory activity is over 400-fold greater for IBAT compared to the human liver sodium-dependent bile acid transporter. nih.gov While this compound is a synthetically derived compound, detailed comparative inhibition studies against a broad series of its specific structural analogues are not extensively detailed in the reviewed scientific literature.

The pharmacological action of this compound is characterized by its high degree of selectivity for the ileal bile acid transporter (IBAT). nih.gov Its mechanism is localized to the gastrointestinal tract, where it exerts its inhibitory effect. patsnap.com Based on a review of the available scientific literature, there is no described direct or significant molecular interaction between this compound and the Sodium-Glucose Co-Transporter 1 (SGLT1). The compound's known mechanism is confined to the inhibition of IBAT-mediated bile acid reuptake. wikipedia.orgpatsnap.com

This compound functions as a partial and competitive inhibitor of the ileal bile acid transporter. nih.govresearchgate.net It acts locally within the lumen of the gastrointestinal tract, where it binds to IBAT on the epithelial cells of the terminal ileum. researchgate.netresearchgate.net This binding competitively inhibits the reabsorption of bile acids from the intestine into the portal circulation. researchgate.net

The high binding affinity of this compound for IBAT is fundamental to its mechanism. researchgate.netdocumentsdelivered.com By occupying the transporter, it effectively reduces the uptake of natural substrates like conjugated bile acids. This was demonstrated in competitive inhibition assays where elobixibat potently prevented the transport of radiolabeled glycocholic acid in cells engineered to express the transporter. researchgate.net This action leads to a partial, dose-dependent reduction in bile acid reabsorption, rather than a complete blockade. nih.gov

Modulation of Enterohepatic Bile Acid Circulation and Related Biochemical Pathways

The primary pharmacological effect of this compound is the interruption of the enterohepatic circulation of bile acids. researchgate.netdocumentsdelivered.comchemicalbook.com By inhibiting IBAT in the terminal ileum, the compound significantly reduces the reabsorption of bile acids, which are normally returned to the liver. wikipedia.orgresearchgate.net This leads to an increased concentration of bile acids passing into the colon. patsnap.comelsevierpure.com

This alteration in circulation directly impacts the composition and quantity of both the systemic and fecal bile acid pools. Treatment with this compound results in a marked increase in the fecal excretion of total bile acids. nih.govnih.gov Notably, the composition of the fecal bile acid pool shifts dramatically, with a substantial increase in primary bile acids (cholic acid and chenodeoxycholic acid) and a corresponding decrease in the secondary bile acid, lithocholic acid. nih.govresearchgate.net Concurrently, serum concentrations of total and secondary bile acids are reduced. nih.govnih.gov

| Parameter | Effect of this compound | Fold Change (from baseline) |

| Fecal Bile Acids | ||

| Total Bile Acids | Increased | ~7-fold |

| Primary Bile Acids (CA + CDCA) | Increased | ~25.4-fold |

| Secondary Bile Acid (LCA) | Decreased | ~3.9-fold |

| Serum Bile Acids | ||

| Total Bile Acids | Decreased | Not specified |

| Secondary Bile Acids | Decreased | Not specified |

| Data derived from studies in patients with chronic constipation. nih.govnih.govresearchgate.net |

The disruption of the enterohepatic circulation by this compound initiates a compensatory feedback mechanism in the liver. researchgate.net The reduced return of bile acids from the ileum to the liver leads to decreased activation of the farnesoid X receptor (FXR) in enterocytes. frontiersin.org FXR activation normally stimulates the production of Fibroblast Growth Factor 19 (FGF19), a hormone that travels to the liver and suppresses bile acid synthesis. frontiersin.org

Consequently, the inhibition of IBAT leads to reduced FGF19 levels. researchgate.net The diminished FGF19 signal removes a critical inhibitory brake on the primary rate-limiting enzyme in the bile acid synthesis pathway, cholesterol 7α-hydroxylase (CYP7A1). frontiersin.org This de-repression results in an upregulation of CYP7A1 activity, causing the liver to increase its synthesis of new bile acids from cholesterol. researchgate.netfrontiersin.org This increase in hepatic synthesis is evidenced by a measurable rise in the serum concentration of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for CYP7A1 activity and de novo bile acid production. researchgate.netnih.gov

Exploration of Other Receptor and Enzyme Interactions

Scientific investigation into the broader interaction profile of this compound beyond its primary target, the ileal bile acid transporter (IBAT), is essential for a comprehensive pharmacological understanding. This includes assessing its potential effects on various other receptors and enzyme systems.

Cyclooxygenase-1 (COX-1) Activity Modulation

There is no available scientific data to suggest that this compound directly modulates the activity of the Cyclooxygenase-1 (COX-1) enzyme. Its pharmacological effects are attributed to the downstream consequences of increased bile acid concentration in the colon.

Tachykinin NK2 Receptor Binding Effects

The tachykinin NK2 receptor is known to play a role in the regulation of intestinal motor functions. targetmol.comresearchgate.net However, studies have not established a direct binding effect or interaction between this compound and the tachykinin NK2 receptor. The prokinetic effects of the compound are mediated through the action of bile acids on the colonic environment rather than direct receptor agonism or antagonism. targetmol.com

Drug-Drug Interaction Potential through P-glycoprotein and Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4)

The potential for drug-drug interactions involving this compound has been evaluated, particularly concerning major drug-metabolizing enzymes and transporters.

Cytochrome P450 (CYP) Enzymes: In vitro studies have shown that elobixibat can inhibit CYP2C9 and CYP3A4. nih.gov Despite this observed inhibition in a laboratory setting, the clinical significance of these findings is considered low. nih.govresearchgate.net This is primarily because this compound has minimal systemic absorption and very low oral bioavailability, with the vast majority of the compound acting locally within the gastrointestinal lumen. nih.govresearchgate.net The low plasma concentrations achieved after oral administration are insufficient to cause meaningful systemic inhibition of CYP enzymes. nih.gov

P-glycoprotein (P-gp): While P-glycoprotein is a key efflux transporter in the intestine, specific studies detailing the interaction of this compound as a substrate or inhibitor of P-glycoprotein are not extensively detailed in the available literature.

| Enzyme/Transporter | In Vitro Interaction | Clinical Significance | Rationale |

| CYP2C9 | Inhibition Observed nih.gov | Low Risk nih.gov | Minimal systemic absorption and low plasma concentrations nih.gov |

| CYP3A4 | Inhibition Observed nih.govresearchgate.net | Low Risk nih.govresearchgate.net | Minimal systemic absorption and low plasma concentrations nih.govresearchgate.net |

| P-glycoprotein | Data not available | Not established | - |

Preclinical Pharmacodynamic Assessments in Animal Models

Mechanistic Studies on Gastrointestinal Motility and Secretion

Preclinical studies in various animal models have been fundamental in elucidating the pharmacodynamic effects of this compound on gastrointestinal function. The compound's primary mechanism involves the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). dntb.gov.uanih.gov This inhibition reduces the reabsorption of bile acids in the terminal ileum, leading to an increased concentration of bile acids flowing into the colon. dntb.gov.uanih.gov

The resulting higher concentration of colonic bile acids produces a dual effect on both motility and secretion:

Stimulation of Motility: Bile acids are known physiological laxatives that stimulate colonic motor function. researchgate.net In the colon, they can induce high-amplitude propagating contractions, which are critical for the propulsion of fecal matter. researchgate.net This action helps to accelerate colonic transit. researchgate.net

Induction of Secretion: The increased presence of bile acids in the colonic lumen also promotes the secretion of water and electrolytes into the intestine. nih.gov This fluid shift increases the water content of feces, leading to softer stool consistency and facilitating easier passage. nih.gov

A key preclinical study was conducted in a dog model of constipation induced by a meat-based diet. In this model, administration of elobixibat resulted in a dose-dependent increase in feces weight. researchgate.net This effect was correlated with a three- to seven-fold increase in the serum concentration of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis, after 26 days of treatment. researchgate.net These findings provided in vivo evidence that elobixibat effectively enhances bile acid synthesis and promotes defecation by increasing colonic bile acid levels. nih.govresearchgate.net

In vitro studies using transfected cell lines have quantified the high potency and selectivity of elobixibat for the IBAT across different species.

| Animal Model/System | Finding | IC₅₀ Value |

| Canine | Inhibition of IBAT nih.gov | 5.8 nM |

| Mouse | Inhibition of IBAT nih.gov | 0.13 nM |

| Human (in vitro) | Inhibition of IBAT nih.gov | 0.53 nM |

| Dog (in vivo) | Increased feces weight and serum C4 (biomarker for bile acid synthesis) in a dose-dependent manner. researchgate.net | N/A |

Bile Acid Excretion and Reabsorption Dynamics in vivo

The primary mechanism of this compound revolves around its potent and selective partial inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is located on the luminal surface of epithelial cells in the terminal ileum and plays a crucial role in the enterohepatic circulation of bile acids. In a normal physiological state, approximately 95% of bile acids are efficiently reabsorbed from the small intestine via IBAT and returned to the liver.

By inhibiting IBAT, this compound disrupts this reabsorption process, leading to a significant modulation of bile acid dynamics. The direct consequence of this inhibition is a reduction in the active ileal reabsorption of bile acids, which in turn increases the concentration of bile acids that pass into the colon. This increased delivery of bile acids to the colon is the fundamental in vivo effect that drives its subsequent physiological actions, as bile acids are known to be natural laxatives that stimulate both colonic secretion and motility.

In vivo investigations have consistently demonstrated that administration of this compound leads to a significant increase in the fecal excretion of bile acids. A clinical study comparing patients with chronic constipation to healthy subjects revealed that while patients initially had significantly lower levels of fecal total and primary bile acids, treatment with this compound markedly altered their bile acid profile.

Following treatment, the total fecal bile acid excretion in patients increased significantly, reaching levels 2.1 times higher than those observed in healthy subjects. The most dramatic change was seen in the concentration of primary bile acids in feces, which saw a 25.4-fold increase from baseline. Conversely, the treatment led to a decrease in the fecal concentration of the secondary bile acid lithocholic acid. Concurrently with the rise in fecal bile acids, a reduction in serum concentrations of total and secondary bile acids was also observed, reflecting the interruption of the enterohepatic circulation.

The tables below summarize the research findings on fecal bile acid concentrations from a study involving healthy subjects and patients with chronic constipation before and after treatment with this compound.

Table 1: Fecal Bile Acid (BA) Concentrations in Healthy Subjects vs. Patients with Chronic Constipation (CC) at Baseline

| Bile Acid Component | Healthy Subjects (n=10) | CC Patients (Baseline) (n=19) |

|---|---|---|

| Total BAs (μmol/g dry weight) | 20.3 | 11.0 |

| Primary BAs (μmol/g dry weight) | 0.4 | 0.2 |

| Cholic acid | 0.2 | 0.1 |

| Chenodeoxycholic acid | 0.2 | 0.1 |

| Secondary BAs (μmol/g dry weight) | 19.4 | 10.7 |

| Deoxycholic acid | 10.9 | 6.0 |

| Lithocholic acid | 7.9 | 4.6 |

Data derived from a study assessing bile acid metabolism.

Table 2: Changes in Fecal Bile Acid (BA) Concentrations in Patients with Chronic Constipation (CC) After Elobixibat Treatment

| Bile Acid Component | CC Patients (Baseline) (n=19) | CC Patients (Post-treatment) (n=19) | Fold Change |

|---|---|---|---|

| Total BAs (μmol/g dry weight) | 11.0 | 43.1 | 3.9 |

| Primary BAs (μmol/g dry weight) | 0.2 | 5.0 | 25.0 |

| Cholic acid | 0.1 | 2.5 | 25.0 |

| Chenodeoxycholic acid | 0.1 | 2.5 | 25.0 |

| Secondary BAs (μmol/g dry weight) | 10.7 | 36.6 | 3.4 |

| Deoxycholic acid | 6.0 | 33.6 | 5.6 |

| Lithocholic acid | 4.6 | 1.2 | -3.8 |

Data derived from a study assessing bile acid metabolism following elobixibat administration.

These findings illustrate the direct in vivo impact of this compound on bile acid reabsorption and excretion. The mechanism of IBAT inhibition effectively redirects bile acids from the enterohepatic circulation to the colonic lumen, significantly altering the composition and quantity of bile acids excreted in the feces.

Analytical Characterization and Quantitative Methodologies for Tert Butyl Elobixibat

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in pharmaceutical analysis for separating complex mixtures and identifying individual components. For tert-Butyl Elobixibat (B1671180), High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques utilized.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of Elobixibat in the presence of its potential impurities, including tert-Butyl Elobixibat (referred to as ELO-T). researchgate.netresearchgate.net This method is crucial for routine quality control and purity profiling of the bulk drug.

The chromatographic separation is achieved on a C18 column, a common choice for non-polar to moderately polar compounds. researchgate.netx-mol.netnih.gov The optimized mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, ensures efficient separation of Elobixibat from its related substances. x-mol.netnih.gov Validation of the method is performed according to the International Conference on Harmonization (ICH) guidelines, confirming its suitability for its intended purpose. nih.govbohrium.com The validation process assesses parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netbohrium.com

Table 1: HPLC Method Parameters for the Analysis of this compound

| Parameter | Conditions |

|---|---|

| Stationary Phase (Column) | Thermo scientific Base Deactivated Silica (BDS) Hypersil-C18 (150 × 4.6 mm; 5 μm) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (25 mM, pH 2.5) in a ratio of (70:30, v/v) |

| Detection | UV/PDA Detector |

| Validation | Performed according to ICH Q2 (R1) guidelines |

The method demonstrates excellent linearity with high correlation coefficients (r² > 0.999) and good recovery, confirming its accuracy and precision for quantifying impurities. researchgate.net This HPLC method effectively separates Elobixibat from its three reported impurities, including the tert-butyl variant, as well as various degradation products. researchgate.netnih.gov

For the detection and quantification of trace amounts of compounds in complex biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. researchgate.netbioanalysis-zone.com An ultra-sensitive LC-MS/MS method has been developed for the quantification of Elobixibat, and this methodology is directly applicable to related impurities like this compound. nih.gov

The process typically begins with sample preparation to extract the analyte and remove interferences. Liquid-liquid extraction (LLE) using a solvent like methyl tertiary butyl ether is a common and effective approach. nih.gov Chromatographic separation is performed on a C18 column to resolve the analyte from matrix components before it enters the mass spectrometer. nih.gov

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. nih.govresearchgate.net In this mode, a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. researchgate.net For Elobixibat, the transition m/z 696 → 593.1 has been used. nih.gov A similar specific transition would be established for this compound for its precise quantification. The method is fully validated as per regulatory guidelines (e.g., FDA), establishing its linearity, accuracy, precision, and stability over a specific concentration range, often reaching the picogram-per-milliliter (pg/mL) level. nih.gov

Table 2: LC-MS/MS Method Parameters for Bioanalysis

| Parameter | Conditions |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) using methyl tertiary butyl ether |

| Chromatography Column | Kinetex® EVO C18 |

| Mobile Phase | Acetonitrile and 20 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid (80:20, v/v) |

| Flow Rate | 0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range (for Elobixibat) | 20.0–1500.0 pg/mL |

Spectroscopic and Structural Elucidation Methods for this compound

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's structure, connectivity, and functional groups, confirming its identity as an impurity of Elobixibat. daicelpharmastandards.com

Standard characterization for such pharmaceutical impurities typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. daicelpharmastandards.comazooptics.com For this compound, ¹H NMR would show a characteristic singlet peak in the upfield region (around 1.0-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. ¹³C NMR would similarly show characteristic signals for the quaternary carbon and the three methyl carbons of the tert-butyl moiety. These signals would be absent in the spectra of Elobixibat.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition. daicelpharmastandards.com The mass spectrum of this compound would show a molecular ion peak corresponding to its specific molecular weight (C₄₀H₅₃N₃O₇S₂), which differs from that of Elobixibat. cleanchemlab.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. daicelpharmastandards.com The IR spectrum would show characteristic absorption bands for functional groups such as amides, sulfones, ethers, and aromatic rings, which are common to both Elobixibat and its tert-butyl impurity.

Suppliers of reference standards for Elobixibat impurities provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques to confirm the structure and purity of the compound. daicelpharmastandards.com

Quantitative Analysis of this compound as a Metabolite or Impurity in Biological and Synthetic Samples

The quantification of this compound is essential in two main contexts: as an impurity in the synthetic Elobixibat drug substance and as a potential metabolite in biological samples.

In Synthetic Samples: The validated HPLC method described in section 4.1.1 is the primary tool for quantifying this compound as a process-related impurity in batches of Elobixibat API. researchgate.netbohrium.com By comparing the peak area of the impurity to that of a qualified reference standard, its concentration can be accurately determined, ensuring that it remains within the acceptable limits set by regulatory authorities. daicelpharmastandards.com

In Biological Samples: Should this compound be formed as a metabolite in vivo, its quantification in matrices like plasma or urine would require an ultra-sensitive bioanalytical method. nih.gov The LC-MS/MS methodology (section 4.1.2) is ideally suited for this purpose. researchgate.net The method's high sensitivity allows for the detection of very low concentrations, while its selectivity ensures that the measurement is not affected by interference from endogenous components in the biological matrix. bioanalysis-zone.comnih.gov

Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the API over time due to degradation. researchgate.net Such a method must be able to separate the intact drug from its degradation products and impurities, proving that the analytical procedure is specific to the analyte. nih.gov

The RP-HPLC method developed for Elobixibat and its impurities has been proven to be stability-indicating. nih.govbohrium.com This was demonstrated through forced degradation studies, where the drug substance was subjected to harsh stress conditions, including acid and base hydrolysis, oxidation, and photolysis. researchgate.netnih.gov The results showed that the method could effectively separate the main peak of Elobixibat from the peaks of the this compound impurity and any new peaks that arose from degradation. researchgate.netnih.gov This capability is crucial for assessing the stability of the drug substance and for determining its shelf-life and appropriate storage conditions. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Elobixibat |

| Acetonitrile |

Computational and Theoretical Studies on Tert Butyl Elobixibat

Molecular Docking and Dynamics Simulations for Target Binding (IBAT and SGLT1)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as tert-butyl elobixibat (B1671180), and its protein target at an atomic level. Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the stability and conformational changes of the ligand-protein complex over time.

Currently, specific molecular docking or dynamics simulation studies for tert-butyl elobixibat with its primary target, the Ileal Bile Acid Transporter (IBAT), or the secondary transporter of interest, Sodium-Glucose Cotransporter 1 (SGLT1), have not been published. However, the high potency of the parent compound, elobixibat, against IBAT has been established through extensive in vitro studies. These experimental findings provide a foundation for theoretical modeling.

Elobixibat is a highly potent and selective IBAT inhibitor. nih.gov In vitro assays using transfected HEK293 cells that express various bile acid transporters determined its IC50—the concentration required to inhibit 50% of the transporter's activity. These experimentally determined values underscore the strong binding affinity that a successful docking simulation would need to replicate.

| Species | IC50 Value (nM) |

|---|---|

| Human | 0.53 |

| Mouse | 0.13 |

| Canine | 5.8 |

Data sourced from MedchemExpress and TargetMol. targetmol.commedchemexpress.com

Structure-Activity Relationship (SAR) Analysis of the tert-Butyl Moiety in Relation to Pharmacological Activity

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For this compound, a specific SAR analysis focusing on the tert-butyl group is not available in the literature. However, general principles suggest several potential roles for this functional group.

The tert-butyl group is a large, sterically hindering, and non-polar moiety. Its incorporation into a drug molecule can have profound effects on pharmacological properties:

Metabolic Stability : The tert-butyl group can act as a "metabolic shield." Its carbon atom is quaternary and lacks hydrogens, making it resistant to oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug metabolism. By replacing a metabolically vulnerable part of a molecule with a tert-butyl group, the pharmacokinetic profile can be enhanced. nih.gov

Potency and Selectivity : The bulkiness of the tert-butyl group can enhance binding affinity and selectivity if it fits snugly into a corresponding hydrophobic pocket on the target receptor. pharmaguideline.com In some contexts, bulky N-alkyl groups like tert-butyl have been found to be important for antagonistic activity. pharmaguideline.com For other receptors, such as the farnesoid X receptor (FXR), a tert-butyl-4-hydroxyphenyl unit has been identified as essential for antagonistic activity. nih.gov

Conformational Effects : A tert-butyl group can lock the conformation of a molecule due to its steric bulk, which can be advantageous if the fixed conformation is the one required for optimal receptor binding. chemrxiv.org

| Parameter | Potential Influence of tert-Butyl Group | Rationale |

|---|---|---|

| Binding Affinity | Increase or Decrease | Depends on the presence of a complementary hydrophobic pocket in the target's binding site. |

| Metabolic Stability | Increase | Acts as a steric shield, blocking access by metabolic enzymes (e.g., CYP450). |

| Lipophilicity | Increase | The alkyl group increases the overall non-polar character of the molecule. |

| Conformation | Restricted Rotation | The large size of the group can limit the flexibility of the molecule, locking it into a specific shape. |

In silico Prediction of Biological Activity and Metabolic Pathways for this compound

In silico tools use computer algorithms and models to predict the properties of a molecule, including its likely metabolic fate and biological activities, without conducting laboratory experiments. For this compound, no specific predictive studies have been published.

The parent compound, elobixibat, is known to have minimal systemic absorption and is highly protein-bound when it does enter circulation, with most of the compound remaining in the gastrointestinal tract. nih.gov This suggests that its metabolism by liver enzymes is limited.

In silico metabolism prediction software (such as GLORYx, BioTransformer, or SyGMa) could be applied to this compound to predict its potential biotransformations. researchgate.net These tools analyze a molecule's structure to identify "sites of metabolism"—the atoms most likely to be chemically modified by metabolic enzymes.

A predictive analysis for this compound would likely yield the following insights:

Phase I Metabolism : The software would scan for sites susceptible to oxidation, reduction, or hydrolysis. The tert-butyl group itself would be predicted to be highly resistant to oxidation. Other parts of the molecule, such as aromatic rings, could be flagged as potential sites for hydroxylation.

Phase II Metabolism : The model would identify functional groups (like hydroxyl groups introduced in Phase I) that could undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

The primary value of an in silico prediction would be to hypothesize how the tert-butyl group alters the metabolic profile compared to the parent compound, elobixibat, or other analogues. The prediction would likely highlight the increased metabolic stability conferred by this group, reinforcing the SAR principles discussed previously.

| Metabolic Pathway | General Predicted Outcome for a Complex Molecule | Predicted Influence of the tert-Butyl Group |

|---|---|---|

| Phase I: CYP450 Oxidation | Hydroxylation of aromatic rings or alkyl chains. | The tert-butyl group itself is predicted to be inert to this pathway. It may sterically hinder metabolism at nearby sites. |

| Phase II: Glucuronidation (UGT) | Addition of glucuronic acid to hydroxyl, carboxyl, or amine groups. | No direct effect, but would act on metabolites generated during Phase I. |

| Phase II: Sulfation (SULT) | Addition of a sulfo group to hydroxyl or amine groups. | No direct effect, but would act on metabolites generated during Phase I. |

Future Research Directions and Unanswered Questions

Exploration of Differentiated Pharmacological Profiles of tert-Butyl Elobixibat (B1671180) versus Elobixibat

Tert-butyl elobixibat serves as the immediate precursor to elobixibat, differing by the presence of a tert-butyl ester group in place of a carboxylic acid. This structural difference is the primary determinant of their distinct pharmacological profiles. Elobixibat is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT). nih.gov Its mechanism involves blocking the reabsorption of bile acids in the terminal ileum, thereby increasing their concentration in the colon. pmda.go.jpresearchgate.netnih.gov This leads to enhanced colonic secretion and motility. nih.govjnmjournal.org

The primary pharmacological action of this compound is contingent upon its in vivo hydrolysis to the active moiety, elobixibat. Therefore, it functions as a prodrug. The key differentiating factors to be explored are the pharmacokinetics of this conversion. Future research should focus on:

Rate and Site of Hydrolysis: Determining the specific enzymes and tissues responsible for cleaving the tert-butyl ester. Understanding whether this conversion happens predominantly in the gut lumen, enterocytes, or systemically after absorption is crucial.

Target Engagement: Investigating whether this compound itself possesses any intrinsic, albeit likely lower, affinity for IBAT or other transporters before its conversion.

Bioavailability and Systemic Exposure: Comparing the oral bioavailability and systemic exposure of elobixibat when administered as this compound versus elobixibat itself. The ester form may alter absorption characteristics, potentially leading to a different systemic safety profile. Elobixibat has minimal systemic exposure and is highly protein-bound (>99.5%), which limits systemic effects. nih.gov A thorough comparison would elucidate any potential advantages of the prodrug form.

| Pharmacological Aspect | Elobixibat (Active Drug) | This compound (Prodrug) | Key Research Question |

|---|---|---|---|

| Mechanism of Action | Direct, potent, and selective IBAT inhibition. nih.gov | Inactive precursor requiring in vivo hydrolysis to elobixibat. | Does the prodrug have any intrinsic activity at IBAT or other targets? |

| Activation | Already in active form. | Enzymatic hydrolysis of the tert-butyl ester. | What is the rate, location (e.g., gut, liver), and efficiency of this conversion? |

| Systemic Exposure | Minimal following oral administration. nih.gov | To be determined; depends on absorption prior to hydrolysis. | How does the prodrug form affect overall systemic exposure to the active drug? |

Novel Synthetic Routes and Process Chemistry Improvements for Selectivity and Yield

The synthesis of elobixibat often involves this compound as a key late-stage intermediate. chemicalbook.com The final step typically consists of the acid-mediated hydrolysis or deprotection of the tert-butyl ester to yield the final active pharmaceutical ingredient (API). google.comgoogle.com Process chemistry improvements are focused on making the synthesis more efficient, scalable, and environmentally benign.

Future research in this area should target:

Coupling Reagents: The amide bond formation to create this compound utilizes coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). chemicalbook.comresearchgate.net Exploring newer, more efficient, and cost-effective coupling agents or catalytic methods (e.g., enzymatic ligation) could streamline the process.

Elimination of Chromatography: Early synthetic routes required preparative HPLC for purification, which is not ideal for large-scale production. google.comgoogle.com Recent patents describe improved processes that involve recrystallization steps to isolate intermediates and the final product with high purity, eliminating the need for chromatography. google.com Further development of selective crystallization techniques for this compound would be a significant process improvement.

Continuous Flow Chemistry: Implementing continuous flow manufacturing for the synthesis of this compound and its subsequent conversion to elobixibat could offer enhanced control over reaction parameters, improve safety, and increase throughput compared to traditional batch processing. nbinno.com

Advanced Analytical Strategies for Comprehensive Characterization and Quantitative Analysis

Robust analytical methods are essential for ensuring the quality, purity, and stability of this compound as a key intermediate. While methods exist for the final drug, specific strategies for the tert-butyl ester are needed.

Chromatographic Methods: A primary area for development is a validated, stability-indicating HPLC or UPLC method. This method should be capable of separating this compound from its starting materials, the final product (elobixibat), and any potential degradation products or process-related impurities.

Mass Spectrometry (MS): For quantitative analysis in biological matrices or for trace impurity analysis, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required. Drawing from established methods for elobixibat, a similar approach could be developed for this compound. nih.gov This would involve optimizing electrospray ionization conditions and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of this compound. Identifying and controlling its crystalline form (polymorphism) is vital for ensuring consistent solubility, stability, and processability during manufacturing. google.com

Nuclear Magnetic Resonance (NMR): Advanced 1D and 2D NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound and the characterization of any impurities.

| Parameter | Description | Rationale / Starting Point (based on Elobixibat methods nih.gov) |

|---|---|---|

| Chromatography | Reversed-phase UPLC/HPLC | Kinetex® EVO C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. |

| Ionization | Positive Electrospray Ionization (ESI+) | Proven effective for the parent compound, elobixibat. |

| Mass Analysis | Triple Quadrupole (QqQ) in MRM mode | Provides high selectivity and sensitivity for quantification. |

| MRM Transition | [M+H]+ → fragment ion | The precursor ion (m/z) will be higher than elobixibat's (696.3) due to the tert-butyl group. Specific fragments would need to be determined via infusion experiments. |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | Methyl tertiary butyl ether has been used successfully for extracting elobixibat from plasma. nih.gov |

Investigation of Broader Biological Roles and Interactions of this compound in Bile Acid Homeostasis and Beyond

As the prodrug to an IBAT inhibitor, the biological roles of this compound are intrinsically linked to the downstream effects of elobixibat on bile acid homeostasis. The inhibition of IBAT by elobixibat not only increases fecal bile acids but also perturbs the entire enterohepatic circulation, leading to systemic metabolic changes. researchgate.netelsevierpure.com

Future research should investigate:

Impact on Farnesoid X Receptor (FXR) Signaling: By reducing bile acid reabsorption, elobixibat decreases the activation of the nuclear receptor FXR in enterocytes. researchgate.netelsevierpure.com This, in turn, reduces the secretion of Fibroblast Growth Factor 19 (FGF19), a key endocrine hormone that regulates bile acid synthesis in the liver. researchgate.netnih.gov Studies could explore whether the rate of conversion of this compound to elobixibat can modulate the dynamics of FXR/FGF19 signaling differently than direct administration of elobixibat.

Lipid and Glucose Metabolism: The interruption of bile acid circulation upregulates hepatic bile acid synthesis from cholesterol, which can lead to a reduction in LDL cholesterol levels. nih.govnih.gov Furthermore, bile acids are signaling molecules that influence glucose homeostasis, partly through receptors like TGR5, which can stimulate GLP-1 secretion. researchgate.net The specific pharmacokinetic profile of this compound might offer a different approach to harnessing these potential metabolic benefits.

Gut Microbiome Interactions: Bile acids in the colon are extensively metabolized by the gut microbiota, transforming primary bile acids into secondary bile acids like lithocholic acid. nih.govdigitellinc.com These secondary bile acids have their own distinct biological activities. Research is needed to understand if this compound or its unique delivery of the active drug could alter the composition and metabolic activity of the gut microbiome in ways that are different from elobixibat itself.

By pursuing these research directions, a more complete understanding of this compound can be achieved, potentially unlocking new therapeutic applications and optimizing the manufacturing and clinical use of its corresponding active drug, elobixibat.

Q & A

Q. What is the mechanism of action of tert-butyl elobixibat, and how can researchers validate its potency in preclinical models?

this compound is a selective ileal bile acid transporter (IBAT) inhibitor that blocks bile acid reabsorption, increasing colonic bile acid levels to stimulate motility and secretion. Researchers can validate potency using in vitro IBAT inhibition assays across species. For example, its IC₅₀ values are 0.53 ± 0.17 nM (human), 0.13 ± 0.03 nM (mouse), and 5.8 ± 1.6 nM (canine) . Dose-response curves and species-specific comparisons are critical for translational relevance.

Q. What are the standard methodologies for assessing elobixibat’s efficacy in constipation models?

Preclinical studies often measure colonic transit time and stool frequency. Clinically, primary endpoints include spontaneous bowel movements (SBMs) and responder rates (e.g., ≥3 SBMs/week with improvement in stool consistency). Phase 2/3 trials use validated scales like the Bristol Stool Form Scale and Rome IV criteria . Researchers should incorporate placebo-controlled, double-blinded designs and subgroup analyses (e.g., IBS-C vs. non-IBS-C patients) to address heterogeneity .

Q. How should researchers address safety profiling of elobixibat in long-term studies?

Adverse drug reactions (ADRs) like gastrointestinal disorders (4.2%) and skin reactions (2.1%) are reported in 4-week trials . Long-term safety requires monitoring hepatic parameters (bile acid modulation may affect lipid metabolism) and renal function. Phase 3 trials over 12 months are recommended to assess chronic use, with attention to dose-dependent effects (e.g., 5–15 mg/day) .

Advanced Research Questions

Q. How can conflicting data on elobixibat’s efficacy in IBS-C patients be resolved?

Subgroup analyses from clinical trials show no significant difference in SBM improvement between IBS-C and non-IBS-C cohorts (Table 3 in ). However, IBS symptom relief (e.g., pain) was not evaluated. Researchers should design studies integrating IBS-specific endpoints (e.g., visceral sensitivity assays in preclinical models or patient-reported outcomes like the IBS-Symptom Severity Score) .

Q. What experimental strategies optimize elobixibat dosing in elderly populations with comorbidities?

Elderly patients (mean age 70.4 ± 17.2 years) show variable responses, with 21.3% discontinuing treatment due to inefficacy or side effects . Dose optimization requires pharmacokinetic studies accounting for age-related changes in metabolism. A stepwise titration protocol (5 mg → 10 mg → 15 mg) with real-time monitoring of bowel habits and electrolytes is advised. Population pharmacokinetic modeling can identify covariates (e.g., renal function) influencing exposure .

Q. What methodologies elucidate elobixibat’s metabolic effects beyond constipation relief?

Elobixibat reduces LDL cholesterol and increases GLP-1, suggesting roles in metabolic syndrome. Researchers should pair IBAT inhibition assays with metabolic profiling (e.g., serum lipid panels, glucose tolerance tests). In vivo models of hyperlipidemia or diabetes can test these effects. Clinical trials should include secondary endpoints like HbA1c and lipid levels .

Methodological Recommendations

- Contradiction Analysis : Use meta-analytic approaches to reconcile disparate findings (e.g., IBS-C efficacy) by pooling data from multiple trials .

- Dose Optimization : Implement adaptive trial designs for dose-ranging studies, leveraging Bayesian statistics to refine dosing in real time .

- Translational Models : Combine in vitro IBAT assays with patient-derived organoids to predict clinical responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.